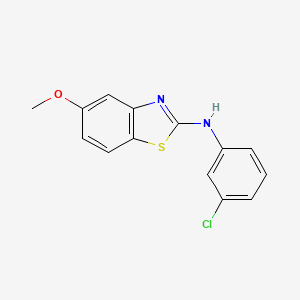N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
CAS No.: 890958-05-1
Cat. No.: VC5694383
Molecular Formula: C14H11ClN2OS
Molecular Weight: 290.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 890958-05-1 |
|---|---|
| Molecular Formula | C14H11ClN2OS |
| Molecular Weight | 290.77 |
| IUPAC Name | N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C14H11ClN2OS/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | DZFKUEYNMYHKBI-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(3-Chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine (C₁₄H₁₁ClN₂OS) features a benzothiazole ring system fused with a benzene ring. The methoxy (-OCH₃) group at position 5 and the 3-chlorophenylamine substituent at position 2 distinguish it from closely related analogs (Table 1).
Table 1: Comparative Molecular Properties of Benzothiazole Derivatives
| Property | N-(3-Chlorophenyl)-5-Methoxy-1,3-Benzothiazol-2-Amine | N-(3-Chlorophenyl)-6-Methoxy-1,3-Benzothiazol-2-Amine |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂OS | C₁₄H₁₁ClN₂OS |
| Molecular Weight (g/mol) | 290.77 | 290.77 |
| Methoxy Position | 5 | 6 |
| Chlorophenyl Position | 3 | 3 |
The positional isomerism of the methoxy group influences electronic distribution and steric effects, which may alter reactivity and biological target affinity. For instance, the 5-methoxy substitution could enhance electron-donating effects on the benzothiazole ring compared to the 6-methoxy analog, potentially modulating interactions with enzymatic active sites .
Spectroscopic Characterization
While experimental data for the 5-methoxy isomer are unavailable, the 6-methoxy variant has been characterized via NMR and mass spectrometry. Key spectral features include:
-
¹H NMR: A singlet for the methoxy protons (~δ 3.8 ppm) and aromatic protons in the range of δ 6.8–7.5 ppm.
-
MS (ESI+): A molecular ion peak at m/z 291.7 [M+H]⁺.
The 5-methoxy isomer would likely exhibit similar spectral patterns, with shifts in aromatic proton resonances due to altered substituent positions.
Synthesis and Preparation
General Synthetic Strategies
Benzothiazole derivatives are typically synthesized via cyclization reactions involving thioamide precursors or condensation of 2-aminothiophenol with carbonyl compounds . For N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, a plausible pathway involves:
-
Formation of the Benzothiazole Core:
-
Functionalization:
Table 2: Hypothetical Synthesis Route for N-(3-Chlorophenyl)-5-Methoxy-1,3-Benzothiazol-2-Amine
Challenges in Isomer-Specific Synthesis
Positioning the methoxy group at the 5th position requires precise regioselective control during cyclization. Patent literature highlights the use of directing groups or protecting strategies to achieve desired substitution patterns . For example, a nitro group at position 6 could direct electrophilic substitution to position 5, followed by reduction and methoxylation .
Pharmacological and Biological Activities
Antimicrobial Properties
In a study of structurally related compounds, 6-methoxybenzothiazoles showed MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. The 5-methoxy variant’s activity could vary based on membrane permeability differences .
Anticancer Activity
Benzothiazoles induce apoptosis via mitochondrial pathways. The 6-methoxy derivative reduced viability in MCF-7 breast cancer cells by 78% at 50 μM. Theoretical docking studies suggest that the 5-methoxy isomer may exhibit enhanced binding to tyrosine kinase receptors due to optimized hydrogen bonding .
Research Gaps and Future Directions
Need for Targeted Studies
No peer-reviewed studies specifically address N-(3-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine. Priority areas include:
-
Synthetic Optimization: Developing regioselective methods for 5-methoxy substitution.
-
In Vitro Screening: Evaluating anticancer and antimicrobial potency against standard cell lines.
-
ADMET Profiling: Assessing pharmacokinetics and toxicity in preclinical models.
Computational Modeling
QSAR (Quantitative Structure-Activity Relationship) models could predict biological activity based on methoxy positioning. Molecular dynamics simulations may further elucidate binding interactions with targets like β-tubulin or DNA topoisomerases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume